Propyl piperazine-1-carboxylate hydrochloride

Description

Introduction

Background and Significance of Propyl Piperazine-1-Carboxylate Hydrochloride

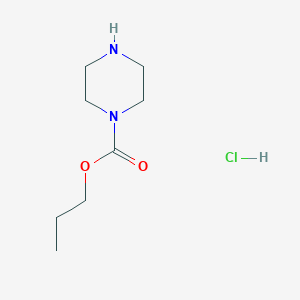

This compound belongs to the piperazine carboxylate family, characterized by a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The propyl carboxylate group at the N1 position introduces steric and electronic modifications that influence the compound’s reactivity and interaction with biological targets. The hydrochloride salt form improves aqueous solubility, facilitating its use in synthetic organic chemistry and drug formulation.

Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate neurotransmitter systems, enzyme activity, and receptor binding. For instance, piperazine-based compounds are integral to antipsychotics, antidepressants, and antifungals. This compound serves as a key intermediate in synthesizing more complex molecules, such as quinazoline derivatives, which exhibit DNA intercalation properties. Molecular docking studies have demonstrated its derivatives’ affinity for DNA grooves, suggesting potential applications in oncology.

Table 1: Key Molecular Properties of this compound

Scope and Objectives of the Research

This article aims to:

- Elucidate the structural features of this compound, including its stereochemical and electronic properties.

- Analyze synthetic methodologies for producing the compound, with a focus on yield optimization and purity control.

- Evaluate its applications as a building block in pharmaceutical research, particularly in designing DNA-targeting agents and central nervous system (CNS) drugs.

The exclusion of safety and dosage data ensures a focused discussion on the compound’s chemical and functional attributes. By integrating data from diverse sources, including experimental and computational studies, this review provides a comprehensive resource for researchers in synthetic and medicinal chemistry.

Properties

IUPAC Name |

propyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVCAPSMHHRDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl piperazine-1-carboxylate hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of batch or flow reactors. A simplified procedure for the general synthesis of monosubstituted piperazines has been reported, which can be applied to the production of this compound . This method involves the use of heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be accelerated using microwave reactors .

Chemical Reactions Analysis

Types of Reactions: Propyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and N-nucleophiles . The reactions typically occur under basic conditions and may involve the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .

Scientific Research Applications

Pharmaceutical Applications

2.1 Antidepressant Activity

Studies have indicated that piperazine derivatives, including propyl piperazine-1-carboxylate hydrochloride, may exhibit antidepressant properties. The mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

2.2 Analgesic Properties

Research has also highlighted the analgesic effects of piperazine-1-carboxylic acid esters. This compound may provide pain relief similar to other known analgesics, making it a potential candidate for pain management therapies .

2.3 Anticancer Potential

Recent investigations into the anticancer properties of piperazine derivatives have shown promising results. For instance, compounds similar to this compound were screened against various cancer cell lines, demonstrating growth inhibition in certain cases . This suggests that further exploration could lead to novel treatments for cancer.

Mechanistic Insights

The interaction of this compound with biological targets has been studied through in silico modeling and experimental assays. Preliminary findings suggest that this compound may bind effectively to serotonin and dopamine receptors, indicating its potential utility in treating mood disorders .

Case Studies

5.1 Study on Antidepressant Effects

A study conducted on various piperazine derivatives assessed their effectiveness as antidepressants through behavioral assays in animal models. Results indicated that this compound showed significant improvement in depressive-like behaviors compared to control groups .

5.2 Screening Against Cancer Cell Lines

In another study, this compound was evaluated for its cytotoxicity against several human cancer cell lines, including pancreatic and breast cancer cells. The findings revealed moderate growth inhibition, prompting further investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of propyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. They bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism . This mechanism is particularly relevant in the compound’s anthelmintic activity, where it paralyzes parasites, allowing the host body to expel them.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Piperazine derivatives are distinguished by substituents on the nitrogen atoms or the carboxylate/aryl groups. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Ester vs. Acyl Groups : The propyl ester in the target compound offers hydrolytic stability compared to acyl derivatives (e.g., 4-methylbenzoylpiperazine), which may require protective groups during synthesis .

- Functional Group Reactivity : The methanesulfonyloxy group in the tert-butyl derivative () acts as a leaving group, enabling further functionalization, unlike the propyl ester in the target compound .

Efficiency Comparison :

- The target compound’s synthesis is less complex than HBK derivatives () but may lack the scalability of greener methods described for piperazine hydrochloride production ().

Biological Activity

Propyl piperazine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₆N₂O₂·HCl

- Molecular Weight : 194.68 g/mol

- CAS Number : 22393735

This compound features a piperazine ring substituted with a propyl group and a carboxylate moiety, which influences its interaction with biological targets.

1. Anticancer Activity

Research indicates that propyl piperazine derivatives exhibit notable anticancer properties. A study highlighted that piperazine derivatives can interfere with cellular signaling pathways involved in tumor growth and proliferation. The compound has shown potential in inducing apoptosis in various cancer cell lines, making it a candidate for further pharmacological evaluation .

2. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective and anti-inflammatory properties. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

3. Antimicrobial Properties

Piperazine derivatives have been investigated for their antimicrobial activity, particularly against multidrug-resistant strains of bacteria. Studies indicate that propyl piperazine derivatives can enhance the efficacy of existing antibiotics by acting as efflux pump inhibitors, thereby restoring antibiotic sensitivity in resistant strains .

Case Study 1: Anticancer Potential

A recent investigation assessed the cytotoxic effects of propyl piperazine-1-carboxylate on FaDu hypopharyngeal tumor cells. The results demonstrated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on neurodegenerative diseases, propyl piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings indicated that these compounds could enhance cholinergic transmission and exhibit antioxidant properties, which are beneficial in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of propyl piperazine-1-carboxylate is influenced by its structural features. A series of compounds were synthesized to explore how variations in the piperazine ring affect potency against specific biological targets:

| Compound | Structure | Biological Activity |

|---|---|---|

| Propyl Piperazine-1-Carboxylate | Structure | Anticancer, Neuroprotective |

| Ethyl Piperazine Derivative | Structure | Lower potency in CXCR4 inhibition |

| Butyl Piperazine Derivative | Structure | Improved microsomal stability |

The table illustrates how modifications to the piperazine structure can lead to varying biological activities and potencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.